molecular formula C16H17BrN2O2 B10969266 1-(4-Bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea

1-(4-Bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea

Cat. No.: B10969266
M. Wt: 349.22 g/mol
InChI Key: HSUKKJKUETYPHG-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-N’-(4-METHOXYPHENETHYL)UREA is an organic compound that belongs to the class of ureas. Ureas are compounds with the general structure R₁R₂N-CO-NR₃R₄, where R groups can be hydrogen or organic substituents. This particular compound features a bromophenyl group and a methoxyphenethyl group attached to the urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-N’-(4-METHOXYPHENETHYL)UREA typically involves the reaction of 4-bromoaniline with 4-methoxyphenethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-N’-(4-METHOXYPHENETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under mild conditions.

Major Products

    Oxidation: Formation of N-(4-BROMOPHENYL)-N’-(4-HYDROXYPHENETHYL)UREA.

    Reduction: Formation of N-(PHENYL)-N’-(4-METHOXYPHENETHYL)UREA.

    Substitution: Formation of N-(4-AMINOPHENYL)-N’-(4-METHOXYPHENETHYL)UREA.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-N’-(4-METHOXYPHENETHYL)UREA depends on its specific application. In biological systems, it may interact with cellular proteins or enzymes, altering their function. The bromophenyl and methoxyphenethyl groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-N’-(4-METHOXYPHENYL)UREA
  • N-(4-CHLOROPHENYL)-N’-(4-METHOXYPHENETHYL)UREA
  • N-(4-BROMOPHENYL)-N’-(4-ETHOXYPHENETHYL)UREA

Uniqueness

N-(4-BROMOPHENYL)-N’-(4-METHOXYPHENETHYL)UREA is unique due to the specific combination of the bromophenyl and methoxyphenethyl groups. This combination can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H17BrN2O2

Molecular Weight

349.22 g/mol

IUPAC Name

1-(4-bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea

InChI

InChI=1S/C16H17BrN2O2/c1-21-15-8-2-12(3-9-15)10-11-18-16(20)19-14-6-4-13(17)5-7-14/h2-9H,10-11H2,1H3,(H2,18,19,20)

InChI Key

HSUKKJKUETYPHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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